2,4-Dibromobenzaldehyde
Overview
Description
2,4-Dibromobenzaldehyde is an organic compound with the molecular formula C₇H₄Br₂O. It is a derivative of benzaldehyde, where two bromine atoms are substituted at the 2nd and 4th positions of the benzene ring. This compound is known for its reactivity and is used in various chemical syntheses and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
2,4-Dibromobenzaldehyde can be synthesized through several methods:
Bromination of Benzaldehyde: This involves the bromination of benzaldehyde using bromine in the presence of a catalyst such as iron or aluminum chloride.
Oxidation of 2,4-Dibromotoluene: Another method involves the oxidation of 2,4-dibromotoluene using oxidizing agents like potassium permanganate or chromium trioxide.
Industrial Production Methods
In industrial settings, the production of this compound often involves the bromination of benzaldehyde due to its simplicity and cost-effectiveness. The process is typically carried out in large reactors with continuous monitoring of reaction parameters to ensure high yield and purity .
Chemical Reactions Analysis
Scientific Research Applications
2,4-Dibromobenzaldehyde has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2,4-dibromobenzaldehyde involves its reactivity towards nucleophiles and electrophiles. The presence of bromine atoms enhances the electrophilic nature of the benzene ring, making it more reactive towards nucleophiles. The aldehyde group can undergo various transformations, including reduction and oxidation, which are crucial in its applications in organic synthesis .
Comparison with Similar Compounds
2,4-Dibromobenzaldehyde can be compared with other brominated benzaldehydes such as:
2-Bromobenzaldehyde: This compound has a single bromine atom at the 2nd position.
4-Bromobenzaldehyde: This compound has a single bromine atom at the 4th position.
3,5-Dibromobenzaldehyde: This compound has two bromine atoms at the 3rd and 5th positions.
This compound is unique due to the specific positions of the bromine atoms, which influence its reactivity and applications in various fields .
Properties
IUPAC Name |
2,4-dibromobenzaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4Br2O/c8-6-2-1-5(4-10)7(9)3-6/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PGSVNTIDEZRNES-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)Br)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4Br2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60347443 | |
Record name | 2,4-Dibromobenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60347443 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.91 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5629-98-1 | |
Record name | 2,4-Dibromobenzaldehyde | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5629-98-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,4-Dibromobenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60347443 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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